molecular formula C11H10N4O4S B2594779 N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide CAS No. 1351621-31-2

N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide

Cat. No.: B2594779
CAS No.: 1351621-31-2
M. Wt: 294.29
InChI Key: BBMPERSTUKIXEO-UHFFFAOYSA-N
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Description

N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring fused with a furan ring, incorporating functional groups such as amino, carbonothioyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrimidine derivative.

    Formation of the Carbonothioyl Group: The carbonothioyl group is typically introduced through the reaction of the pyrimidine derivative with carbon disulfide in the presence of a base.

    Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the pyrimidine derivative with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbonothioyl groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes due to its ability to interact with active sites. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interfere with cellular processes.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity

Mechanism of Action

The mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide
  • N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide

Uniqueness

Compared to similar compounds, N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidine-5-carbothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-15-10(17)6(7(12)13-11(15)18)9(20)14-8(16)5-3-2-4-19-5/h2-4H,12H2,1H3,(H,13,18)(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPERSTUKIXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)C(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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